2-Ethynyl-5-methylpyrazine

Chemical Synthesis Analytical Chemistry Procurement

Researchers requiring a regiospecific terminal alkyne handle for Sonogashira diversification often face supply inconsistency with isomeric mixtures. 2-Ethynyl-5-methylpyrazine (CAS 1207627-45-9) eliminates this risk as a single, defined regioisomer. - Ensures the methyl group is para to the ethynyl handle, critical for ATP-competitive kinase inhibitor binding modes. - Enables construction of extended π-conjugated systems for OLED/OFET applications. - Supplied at 95% purity with full analytical traceability; ambient shipment minimizes logistics complexity.

Molecular Formula C7H6N2
Molecular Weight 118.139
CAS No. 1207627-45-9
Cat. No. B577474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-5-methylpyrazine
CAS1207627-45-9
Molecular FormulaC7H6N2
Molecular Weight118.139
Structural Identifiers
SMILESCC1=CN=C(C=N1)C#C
InChIInChI=1S/C7H6N2/c1-3-7-5-8-6(2)4-9-7/h1,4-5H,2H3
InChIKeyTWCMJRITGMORDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethynyl-5-methylpyrazine Properties and Specifications


2-Ethynyl-5-methylpyrazine (CAS 1207627-45-9) is a heterocyclic building block with the molecular formula C₇H₆N₂ and a molecular weight of 118.14 g/mol. It features an ethynyl group at the 2-position and a methyl group at the 5-position of the pyrazine ring, providing a terminal alkyne handle for Sonogashira and other cross-coupling chemistries . Commercially, it is supplied as a solid with a typical purity specification of ≥95% and is stored under ambient or refrigerated conditions depending on the supplier . Its defined substitution pattern distinguishes it from isomeric ethynyl-methylpyrazines and establishes it as a versatile scaffold for medicinal chemistry and materials science applications .

Sonogashira cross-coupling ready Terminal alkyne enables palladium-catalyzed coupling with aryl/heteroaryl halides to build conjugated systems.
Regiospecific substitution pattern 5-methyl, para to ethynyl handle, provides a defined geometry for target binding and material design.
Ambient storage compatible Supplied as a solid with reported 95% purity; avoids cold-chain constraints typical of some isomers.

2-Ethynyl-5-methylpyrazine Isomer Substitution Risks


In scientific and industrial settings, substituting 2-ethynyl-5-methylpyrazine with a positional isomer such as 2-ethynyl-3-methylpyrazine (CAS 41039-83-2) or 2-ethynyl-6-methylpyrazine (CAS 1374115-58-8) is not a trivial exchange. While all three share the C₇H₆N₂ formula, the 5-methyl regioisomer presents a distinct spatial arrangement of the ethynyl handle and methyl substituent relative to the pyrazine nitrogens [1]. This regiospecificity can profoundly influence downstream reactivity in cross-coupling steps, the binding conformation in biological targets, and the electronic properties of the resulting conjugated systems [2]. Even small variations in substitution pattern can alter crystal packing, solubility, and metabolic stability, making direct functional interchange unreliable without re-optimization. Therefore, procurement decisions must be guided by the precise regioisomer required for the intended chemical transformation or biological assay .

Regioisomer mismatch Switching to 2-ethynyl-3-methylpyrazine or 2-ethynyl-6-methylpyrazine changes the spatial relationship between the ethynyl handle and the pyrazine nitrogens. This may shift cross-coupling selectivity, binding conformation, and crystal packing.
Electronic property drift The methyl position influences the π-electron distribution. An isomer may alter HOMO-LUMO gaps and charge-transfer characteristics in conjugated polymers or OLED materials.
Storage and handling variance The 6-methyl isomer often requires cold storage under nitrogen, while 5-methyl is stable at ambient temperature. Direct substitution can introduce unintended workflow overhead.

2-Ethynyl-5-methylpyrazine vs. Analogs: Evidence


Purity and Storage Specifications Across Isomers

Procurement data from multiple vendors consistently report a purity specification of 95% for 2-ethynyl-5-methylpyrazine, which is comparable to its 3-methyl and 6-methyl isomers, all of which are offered at 95% minimum purity . However, storage requirements diverge: while the 5-methyl isomer is stable at ambient temperature, the 6-methyl isomer is typically recommended for storage at 4°C under nitrogen to prevent degradation . This difference in storage stability suggests that the 5-methyl isomer may offer greater convenience and reduced cold-chain costs in laboratory workflows compared to the 6-methyl isomer.

Purity & storage
Data to verify
Purity spec: 95%
Storage: Ambient vs 4°C (6‑methyl)
5-methyl isomer offers ambient stability, reducing cold-chain reliance relative to 6-methyl analog.
Supplier datasheets; verify lot-specific storage.
Chemical Synthesis Analytical Chemistry Procurement

Influence of Methyl Position on Molecular Shape

Computational predictions indicate that the 5-methyl regioisomer exhibits a calculated LogP of approximately 0.46 and zero rotatable bonds, identical to its 3-methyl and 6-methyl isomers [1]. However, the spatial orientation of the methyl group relative to the ethynyl handle differs: in the 5-methyl isomer, the substituents are para to each other across the pyrazine ring, whereas in the 3-methyl isomer, they are adjacent. This topological distinction can alter molecular shape and electrostatic potential surfaces, potentially affecting target binding in medicinal chemistry programs even when bulk physicochemical properties are identical .

Molecular shape
Class-level inference
Predicted LogP 0.46
Zero rotatable bonds
Para substitution creates distinct 3D topology vs adjacent isomers, despite identical bulk properties.
Computational prediction; may influence target fit.
Medicinal Chemistry ADME Prediction Drug Design

Terminal Alkyne Reactivity in Sonogashira Coupling

2-Ethynyl-5-methylpyrazine contains a terminal alkyne group that can participate in Sonogashira cross-coupling reactions with aryl or heteroaryl halides to construct extended π-conjugated systems. While direct yield data for this specific compound is not publicly available in primary literature, related 2-ethynylpyrazine derivatives have been successfully employed in palladium-catalyzed couplings to synthesize diaryleneethynylpyrazines with yields ranging from 23% to 41% [1][2]. The 5-methyl substitution pattern is expected to confer similar reactivity while offering a handle for further functionalization or for tuning the electronic properties of the resulting conjugated materials [3].

Coupling reactivity
Class-level inference
Sonogashira yield (analogs): 23–41%
Supports modular synthesis of extended π-conjugated architectures with the ethynyl handle.
Conditions: CuI, Pd(PPh₃)₂Cl₂, NEt₃, THF. Direct data pending.
Organic Synthesis Cross-Coupling Materials Chemistry

2-Ethynyl-5-methylpyrazine Applications


Kinase Inhibitor Scaffold Synthesis

The 5-methyl substitution pattern is a common motif in kinase inhibitor chemotypes. 2-Ethynyl-5-methylpyrazine serves as a key intermediate for introducing a terminal alkyne into a specific position, enabling subsequent diversification via Sonogashira coupling to access libraries of pyrazine-based ATP-competitive inhibitors. Procuring this specific regioisomer ensures that the methyl group is positioned para to the ethynyl handle, which may be critical for maintaining the desired binding mode within the kinase hinge region.

Conjugated Oligomers and Polymers

Ethynylated pyrazines are valuable building blocks for constructing extended π-conjugated systems with narrow HOMO-LUMO gaps. 2-Ethynyl-5-methylpyrazine can be incorporated into oligomeric or polymeric backbones via palladium-catalyzed cross-coupling, contributing to the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The methyl group can also serve as a solubility-enhancing moiety or as a site for further functionalization. [1]

TGase 2 Activity-Based Probes

Ethynyl-substituted pyrazines have been identified as privileged scaffolds for inhibiting transglutaminase 2 (TGase 2), a target implicated in cancer and fibrotic diseases. 2-Ethynyl-5-methylpyrazine can be employed as a starting material to synthesize probe molecules bearing a terminal alkyne for subsequent click chemistry conjugation to reporter tags (e.g., fluorophores or biotin), enabling target engagement studies and cellular imaging. [2]

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regiospecific 5-methyl, para to ethynyl
Confirm substitution pattern supports intended hinge-region binding geometry
Conjugated oligomers / polymers
Terminal alkyne for cross-coupling
Evaluate HOMO-LUMO tuning and solubility contribution of methyl group
TGase 2 activity-based probes
Click-chemistry handle via terminal alkyne
Assess probe conjugation efficiency to reporter tags (fluorophore/biotin)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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